molecular formula C17H15N3OS B2983462 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide CAS No. 1447960-59-9

2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide

Cat. No.: B2983462
CAS No.: 1447960-59-9
M. Wt: 309.39
InChI Key: DKEHTVKRVPVZED-UHFFFAOYSA-N
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Description

2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide is a chemical compound with the molecular formula C17H15N3OS. . This compound features a quinazoline core substituted with a methyl group at the 6-position, a phenyl group at the 4-position, and a thioacetamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide, can be achieved through various methods. Common synthetic routes include:

    Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.

    Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

    Metal-mediated reaction: Transition metals such as palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.

    Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.

    Phase-transfer catalysis reaction: This method involves the use of a phase-transfer catalyst to transfer a reactant from one phase to another, improving the reaction efficiency.

Industrial Production Methods

Industrial production of quinazoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound’s biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a valuable tool in biological research.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic applications in treating various diseases.

    Industry: The compound can be used in the development of new materials and industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The thioacetamide group may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetic acid
  • 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)ethylamine
  • 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)propionamide

Uniqueness

2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. The presence of the thioacetamide group enhances its reactivity and potential for further functionalization .

Properties

IUPAC Name

2-(6-methyl-4-phenylquinazolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)20-17(19-14)22-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEHTVKRVPVZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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